molecular formula C9H6ClN3O B574174 4-(1H-1,2,4-Triazol-1-yl)benzoyl chloride CAS No. 162848-17-1

4-(1H-1,2,4-Triazol-1-yl)benzoyl chloride

Cat. No. B574174
M. Wt: 207.617
InChI Key: UYDCXLDFBXYXMA-UHFFFAOYSA-N
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Patent
US08362004B2

Procedure details

4-(1H-1,2,4-triazol-1-yl)benzoic acid (100 mg, 0.529 mmol) in sulfurous dichloride (2 ml) was refluxed at 110° C. for 2 h. After the excess SOCl2 was removed, the residue was dried in vacuo to give 4-(1H-1,2,4-triazol-1-yl)benzoyl chloride (110 mg, 0.529 mmol, 100% yield) as a white solid which was used in subsequent reactions without further purification.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]2[CH:14]=[CH:13][C:9]([C:10](O)=[O:11])=[CH:8][CH:7]=2)[CH:5]=[N:4][CH:3]=[N:2]1.S(Cl)([Cl:17])=O>>[N:1]1([C:6]2[CH:14]=[CH:13][C:9]([C:10]([Cl:17])=[O:11])=[CH:8][CH:7]=2)[CH:5]=[N:4][CH:3]=[N:2]1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
N1(N=CN=C1)C1=CC=C(C(=O)O)C=C1
Name
Quantity
2 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the excess SOCl2 was removed
CUSTOM
Type
CUSTOM
Details
the residue was dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1(N=CN=C1)C1=CC=C(C(=O)Cl)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.529 mmol
AMOUNT: MASS 110 mg
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.